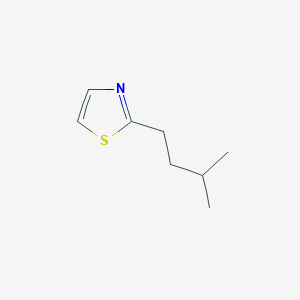
2-(3-Methylbutyl)-1,3-thiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-Methylbutyl)-1,3-thiazole is a useful research compound. Its molecular formula is C8H13NS and its molecular weight is 155.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Antifungal Activity
Recent studies have highlighted the antifungal potential of thiazole derivatives, including 2-(3-Methylbutyl)-1,3-thiazole. Research indicates that compounds with thiazole scaffolds can inhibit the growth of various fungal strains, particularly Candida species.
- Case Study: Antifungal Screening
- A study synthesized novel thiazole derivatives and evaluated their antifungal activity against Candida albicans. Among the tested compounds, those bearing the thiazole structure exhibited lower minimum inhibitory concentration (MIC) values compared to standard antifungal agents like fluconazole. For instance, compounds showed MIC values as low as 7.81 μg/mL, indicating strong antifungal activity .
Anticancer Activity
Thiazole derivatives have also been explored for their anticancer properties. The unique structural features of these compounds facilitate interactions with cellular targets involved in cancer progression.
- Case Study: Antiproliferative Activity
- A study synthesized a series of 1,3-thiazole derivatives and tested them against breast cancer cell lines (MCF-7 and MDA-MB-231). The results demonstrated significant antiproliferative effects with several compounds outperforming standard treatments like staurosporine. Notably, some derivatives exhibited IC50 values indicating effective cytotoxicity against cancer cells without harming normal epithelial cells .
Anticonvulsant Activity
The anticonvulsant effects of thiazole derivatives have been documented in various studies, showcasing their potential as therapeutic agents for seizure disorders.
- Case Study: Anticonvulsant Screening
- In a study evaluating the anticonvulsant activity of thiazole-linked compounds, several analogues exhibited significant protective effects in animal models. For example, certain compounds demonstrated median effective doses (ED50) significantly lower than existing anticonvulsants like ethosuximide .
Propriétés
Formule moléculaire |
C8H13NS |
|---|---|
Poids moléculaire |
155.26 g/mol |
Nom IUPAC |
2-(3-methylbutyl)-1,3-thiazole |
InChI |
InChI=1S/C8H13NS/c1-7(2)3-4-8-9-5-6-10-8/h5-7H,3-4H2,1-2H3 |
Clé InChI |
QTSOWORZJQVVLI-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CCC1=NC=CS1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















